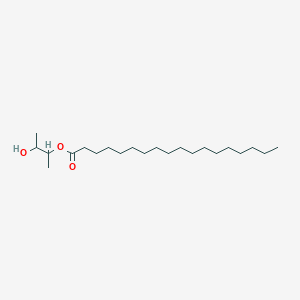

3-Hydroxybutan-2-yl octadecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxybutan-2-yl octadecanoate, also known as 3-OH-BuO, is a synthetic compound that is widely used in scientific research. It is a derivative of butyric acid and is commonly used as a biochemical tool to study lipid metabolism and energy homeostasis.

Wirkmechanismus

The mechanism of action of 3-Hydroxybutan-2-yl octadecanoate involves the activation of PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism. The binding of 3-Hydroxybutan-2-yl octadecanoate to PPARα leads to the activation of genes involved in fatty acid oxidation, which leads to increased energy expenditure and decreased fat accumulation.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 3-Hydroxybutan-2-yl octadecanoate include increased energy expenditure, decreased fat accumulation, and improved insulin sensitivity. It has been shown to increase the expression of genes involved in fatty acid oxidation, which leads to increased energy expenditure and decreased fat accumulation. Additionally, 3-Hydroxybutan-2-yl octadecanoate has been shown to improve insulin sensitivity, which is beneficial for individuals with type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-Hydroxybutan-2-yl octadecanoate in lab experiments is its ability to activate PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism. This makes it a valuable tool for studying lipid metabolism and energy homeostasis. However, one of the limitations of using 3-Hydroxybutan-2-yl octadecanoate is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on lipid metabolism and energy homeostasis.

Zukünftige Richtungen

There are several future directions for the use of 3-Hydroxybutan-2-yl octadecanoate in scientific research. One direction is to study its effects on other metabolic pathways, such as glucose metabolism and inflammation. Another direction is to investigate its potential as a therapeutic agent for metabolic disorders, such as obesity and type 2 diabetes. Finally, future research could focus on the development of more potent and selective PPARα activators that could be used as therapeutic agents for metabolic disorders.

Conclusion:

In conclusion, 3-Hydroxybutan-2-yl octadecanoate is a synthetic compound that is widely used in scientific research as a biochemical tool to study lipid metabolism and energy homeostasis. Its ability to activate PPARα makes it a valuable tool for studying these pathways. Future research could focus on its potential as a therapeutic agent for metabolic disorders and the development of more potent and selective PPARα activators.

Synthesemethoden

The synthesis of 3-Hydroxybutan-2-yl octadecanoate involves the reaction of butyric acid with octadecanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The resulting compound is a white crystalline powder that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

3-Hydroxybutan-2-yl octadecanoate is widely used in scientific research as a biochemical tool to study lipid metabolism and energy homeostasis. It is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), which is a transcription factor that regulates the expression of genes involved in lipid metabolism. 3-Hydroxybutan-2-yl octadecanoate has been shown to increase the expression of genes involved in fatty acid oxidation, which leads to increased energy expenditure and decreased fat accumulation.

Eigenschaften

CAS-Nummer |

14251-39-9 |

|---|---|

Produktname |

3-Hydroxybutan-2-yl octadecanoate |

Molekularformel |

C22H44O3 |

Molekulargewicht |

356.6 g/mol |

IUPAC-Name |

3-hydroxybutan-2-yl octadecanoate |

InChI |

InChI=1S/C22H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21(3)20(2)23/h20-21,23H,4-19H2,1-3H3 |

InChI-Schlüssel |

NTTLZENWAXUMJI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(C)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)

![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)

![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)